3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 3-iodo-2,6,7-trimethylpyrazole with a suitable aldehyde or ketone can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimized reaction conditions, such as the use of microwave-assisted synthesis, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with different aryl or alkyl groups using reagents like arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Cyclization: Further cyclization reactions can modify the pyrazolo[1,5-a]pyrimidine core to introduce additional rings or functional groups.
Scientific Research Applications
3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices and fluorescent probes.
Biological Research: Its fluorescent properties are utilized in bioimaging and chemosensing applications.
Mechanism of Action
The mechanism of action of 3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, in cancer research, it may inhibit kinases involved in cell signaling pathways, leading to reduced tumor growth .
Comparison with Similar Compounds
3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
These compounds share a similar core structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C9H10IN3O |
---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
3-iodo-2,6,7-trimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10IN3O/c1-4-6(3)13-8(11-9(4)14)7(10)5(2)12-13/h1-3H3,(H,11,14) |
InChI Key |
GDHPFCLGFOBQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)C)I)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.